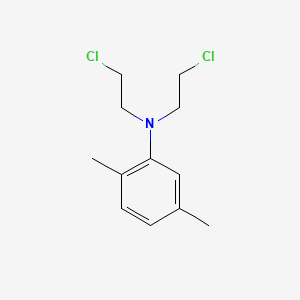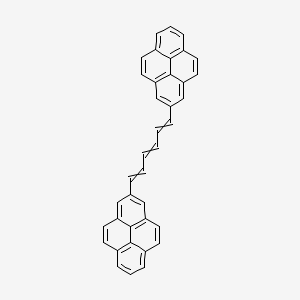
2,2'-(Hexa-1,3,5-triene-1,6-diyl)dipyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene is a complex organic compound known for its unique structural properties and applications in various scientific fields This compound features a conjugated system of double bonds, which contributes to its stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene typically involves the reaction of pyrene derivatives with hexa-1,3,5-triene under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired conjugated system . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 150°C, depending on the specific reagents and catalysts used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic rings of the pyrene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Diketone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated pyrene derivatives.
Applications De Recherche Scientifique
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene involves its ability to intercalate into lipid membranes, altering their fluidity and dynamics . This intercalation is facilitated by the compound’s planar structure and conjugated system, which allows it to insert itself between lipid molecules. The fluorescence properties of the compound are used to monitor changes in membrane dynamics and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: Another conjugated triene used as a fluorescent probe in membrane studies.
Hexa-1,3,5-triene: A simpler conjugated triene used in studies of conjugated systems and their reactivity.
Diphenylhexatriene: Similar in structure but with different substituents, used in photophysical studies.
Uniqueness
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene is unique due to its extended conjugated system and the presence of pyrene moieties, which enhance its fluorescence properties and make it particularly useful in biological and photophysical studies .
Propriétés
Numéro CAS |
50399-66-1 |
|---|---|
Formule moléculaire |
C38H24 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
2-(6-pyren-2-ylhexa-1,3,5-trienyl)pyrene |
InChI |
InChI=1S/C38H24/c1(3-7-25-21-31-17-13-27-9-5-10-28-14-18-32(22-25)37(31)35(27)28)2-4-8-26-23-33-19-15-29-11-6-12-30-16-20-34(24-26)38(33)36(29)30/h1-24H |
Clé InChI |
PNQIOKZEUAMJCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC=CC=CC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
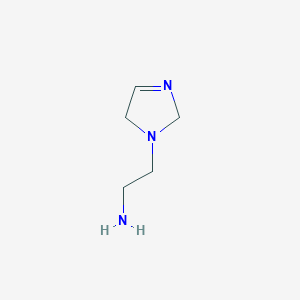
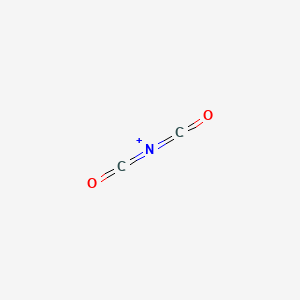
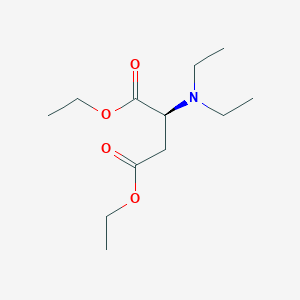
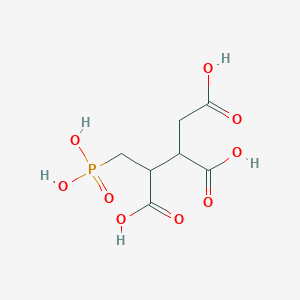
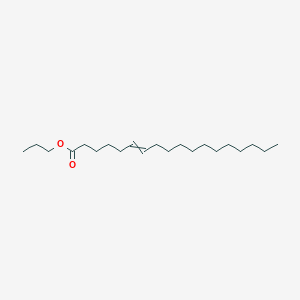
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

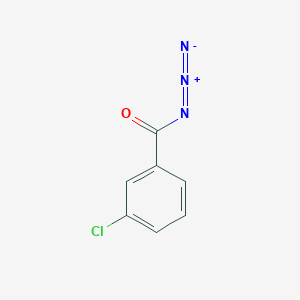
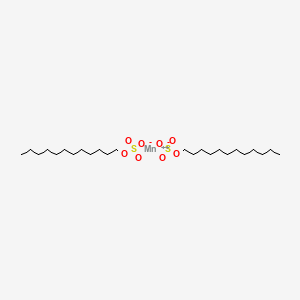
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
